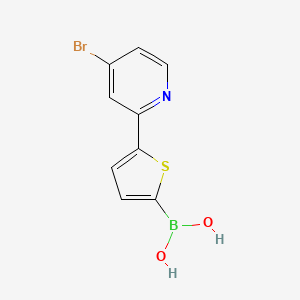
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a thiophene ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.
Thiophene Introduction: The brominated pyridine is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Boronic Acid Formation:
Chemical Reactions Analysis
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or vinyl-aryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Scientific Research Applications
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Mechanism of Action
The mechanism of action of (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial for the synthesis of various organic compounds .
Comparison with Similar Compounds
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the additional functional groups present in this compound.
2-Thiopheneboronic acid: Similar in structure but does not contain the bromopyridine moiety, which can provide additional reactivity and selectivity in chemical reactions.
4-Bromophenylboronic acid: Contains a bromine atom and a boronic acid group but lacks the thiophene ring, which can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C9H7BBrNO2S |
|---|---|
Molecular Weight |
283.94 g/mol |
IUPAC Name |
[5-(4-bromopyridin-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-6-3-4-12-7(5-6)8-1-2-9(15-8)10(13)14/h1-5,13-14H |
InChI Key |
GMSIJZKBGSXVFZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=NC=CC(=C2)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















